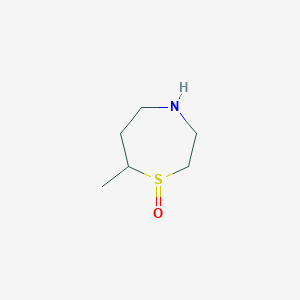

7-Methyl-1,4-thiazepan-1-one

Description

Historical Context and Significance of Seven-Membered Heterocycles

The study of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, is a cornerstone of organic chemistry. wikipedia.org Historically, much of the focus was on five- and six-membered rings due to their prevalence in nature and relative ease of synthesis. wikipedia.org However, in recent times, there has been a burgeoning interest in seven-membered heterocyclic systems. e-bookshelf.de This shift is driven by the discovery of their presence in various biologically active natural products and their potential to offer novel three-dimensional structures for drug discovery and materials science. utas.edu.auacs.org

Seven-membered rings, such as azepines, oxepins, and thiepins, present unique conformational flexibility and stereochemical complexity, which has both challenged and intrigued chemists. e-bookshelf.de The development of new synthetic methodologies has been crucial in unlocking the potential of these larger ring systems, moving beyond the classical and more extensively studied smaller rings. e-bookshelf.de

Overview of 1,4-Thiazepan-1-ones and Related Scaffolds in Chemical Literature

Within the diverse family of seven-membered heterocycles, those containing multiple heteroatoms, such as nitrogen and sulfur, have garnered significant attention. utas.edu.au The 1,4-thiazepan-1-one scaffold is a prime example. This structure features a seven-membered ring containing a nitrogen atom at position 1, a sulfur atom at position 4, and a carbonyl group at position 1. The presence of both an amide and a thioether within the same ring imparts distinct chemical properties and potential for further functionalization.

Nomenclature and Structural Variants of 7-Methyl-1,4-thiazepan-1-one

The systematic naming of heterocyclic compounds follows established IUPAC rules. For "this compound," the name breaks down as follows:

Thiazepan : Indicates a seven-membered ring ("-epan") containing a sulfur ("thia-") and a nitrogen ("-aza-") atom.

1,4 : Specifies the positions of the nitrogen and sulfur atoms within the ring, respectively.

-1-one : Denotes a carbonyl group (C=O) at position 1, which is the nitrogen atom, making it a lactam.

7-Methyl : Refers to a methyl group (-CH3) attached to the carbon atom at position 7 of the ring.

Structural variants of this core scaffold can be created by altering the position and nature of the substituents. For instance, methylation could occur at other available carbon or nitrogen positions, or different alkyl or aryl groups could be introduced. The presence and location of these substituents can significantly impact the molecule's physicochemical properties, such as its polarity, solubility, and crystal packing.

Below is a table detailing the structural features of the parent compound and a hypothetical variant:

| Feature | This compound | 2-Ethyl-1,4-thiazepan-1-one (Hypothetical) |

| Ring System | 1,4-Thiazepan-1-one | 1,4-Thiazepan-1-one |

| Substituent | Methyl (-CH3) | Ethyl (-CH2CH3) |

| Position of Substituent | 7 | 2 |

| Key Functional Groups | Lactam, Thioether | Lactam, Thioether |

Research Trajectories and Academic Relevance of the 1,4-Thiazepan-1-one Motif

The academic relevance of the 1,4-thiazepan-1-one motif lies in its potential as a building block for more complex molecules with interesting biological or material properties. Research trajectories in this area often involve:

Synthetic Methodology: Developing novel and efficient ways to construct the 1,4-thiazepan-1-one ring system. This can include multi-component reactions, ring-closing metathesis, or other advanced organic synthesis techniques.

Stereoselective Synthesis: Given the chirality of many substituted 1,4-thiazepan-1-ones (including the 7-methyl derivative), developing methods to control the stereochemistry is a significant area of research.

Library Synthesis: Creating collections of diverse 1,4-thiazepan-1-one derivatives to screen for biological activity. This approach is common in medicinal chemistry to identify new lead compounds.

Conformational Analysis: Studying the three-dimensional shapes that these flexible seven-membered rings can adopt, as this has a direct impact on their interaction with biological targets.

The continued interest in seven-membered heterocycles suggests that the 1,4-thiazepan-1-one scaffold and its derivatives will remain a fruitful area of academic inquiry, potentially leading to new discoveries in various fields of chemistry. utas.edu.au

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13NOS |

|---|---|

Molecular Weight |

147.24 g/mol |

IUPAC Name |

7-methyl-1,4-thiazepane 1-oxide |

InChI |

InChI=1S/C6H13NOS/c1-6-2-3-7-4-5-9(6)8/h6-7H,2-5H2,1H3 |

InChI Key |

QANGRKHESHOTPV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCNCCS1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,4 Thiazepan 1 Ones

Cyclization Reactions for 1,4-Thiazepan-1-one Ring Formation

The construction of the 1,4-thiazepan-1-one core is primarily achieved through cyclization reactions that form the seven-membered ring. Various strategies have been explored to efficiently assemble this heterocyclic system.

One-Pot Synthetic Strategies

One of the most efficient methods for the synthesis of 1,4-thiazepanones is a one-pot reaction involving the conjugate addition of a 1,2-amino thiol, such as cysteamine (B1669678), to an α,β-unsaturated ester, followed by an intramolecular cyclization (lactamization). nih.gov This approach is advantageous as it reduces the number of synthetic steps and purification procedures. The reaction proceeds in a tandem fashion, where the initial Michael addition of the thiol group to the electron-deficient alkene is followed by the intramolecular aminolysis of the ester by the primary amine, leading to the formation of the seven-membered lactam ring. nih.gov

To synthesize the target compound, 7-Methyl-1,4-thiazepan-1-one, a suitable α,β-unsaturated ester would be a derivative of crotonic acid, such as methyl crotonate or ethyl crotonate. The reaction with cysteamine would proceed via the initial conjugate addition of the thiol to the β-position of the crotonate, followed by the intramolecular attack of the amino group on the ester carbonyl, yielding the desired 7-methyl substituted thiazepanone. The use of trifluoroethyl esters has been shown to improve reaction times and yields. nih.gov

| Reactant 1 | Reactant 2 | Product | Key Features |

| Cysteamine | Methyl Crotonate | This compound | One-pot, tandem conjugate addition-cyclization |

| Cysteamine | Ethyl Crotonate | This compound | Efficient formation of the seven-membered ring |

| Cysteamine | 2,2,2-Trifluoroethyl Crotonate | This compound | Improved reaction rates and yields |

Multistep Syntheses and Key Intermediates

While one-pot strategies are often preferred, multistep syntheses offer more control over the introduction of substituents and the purification of intermediates. A plausible multistep approach to this compound would involve the initial synthesis of a key intermediate, such as S-(3-oxobutyl)cysteamine. This intermediate could be formed through the reaction of cysteamine with methyl vinyl ketone. Subsequent intramolecular reductive amination would then lead to the formation of the seven-membered ring.

Another multistep strategy could involve the initial N-protection of cysteamine, for instance with a Boc group. The protected aminothiol (B82208) can then be reacted with a crotonic acid derivative. After the conjugate addition, the protecting group is removed, and the resulting amino ester is cyclized to form the lactam. This approach, however, can be complicated by side product formation during the intramolecular acylation step. nih.gov

Key Intermediates in Multistep Syntheses:

| Intermediate | Precursors | Subsequent Transformation |

| S-(3-carbomethoxypropyl)cysteamine | Cysteamine, Methyl Crotonate | Intramolecular lactamization |

| N-Boc-S-(3-carbomethoxypropyl)cysteamine | N-Boc-cysteamine, Methyl Crotonate | Deprotection followed by cyclization |

Nucleophilic Substitution Approaches

The formation of the 1,4-thiazepan-1-one ring via nucleophilic substitution is a less commonly reported method. In principle, this could be achieved by the intramolecular cyclization of a linear precursor containing both a nucleophile and a leaving group. For instance, a compound with a terminal amino group and a thioacetate (B1230152) ester at the other end, separated by the appropriate carbon chain, could undergo intramolecular aminolysis to form the lactam. However, the synthesis of such precursors can be challenging.

Alternatively, an intermolecular nucleophilic substitution could be envisioned between a bifunctional reagent like a 3-halopropanoyl chloride and cysteamine. This would likely lead to a complex mixture of products due to the multiple reactive sites and the potential for polymerization.

Transition-Metal-Catalyzed Coupling Reactions

While transition-metal-catalyzed reactions are powerful tools in organic synthesis for the formation of various ring systems, their application in the direct synthesis of the 1,4-thiazepan-1-one core is not well-documented in the scientific literature. Methodologies such as palladium-catalyzed cross-coupling reactions are extensively used for the synthesis of other seven-membered heterocycles like benzodiazepines, but similar strategies for thiazepanones are yet to be widely reported. mdpi.com

Intramolecular Cyclization Mechanisms

The key step in the formation of the 1,4-thiazepan-1-one ring is the intramolecular cyclization. In the context of the reaction between cysteamine and an α,β-unsaturated ester, the cyclization proceeds via an intramolecular aminolysis of the ester functionality. After the initial conjugate addition of the thiol group, the resulting intermediate possesses a primary amine and an ester separated by a flexible chain. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating the alcohol (e.g., methanol (B129727) or ethanol) and forming the stable seven-membered amide ring (lactam). The reaction is often favored by the proximity of the reacting groups in the linear precursor.

Conjugate Addition and Lactamization Pathways

The conjugate addition of cysteamine to an α,β-unsaturated ester, such as a crotonate, is the initial and crucial step in the one-pot synthesis of this compound. This Michael addition is a nucleophilic addition of the soft thiol nucleophile to the β-carbon of the unsaturated ester. This reaction is typically base-catalyzed, although it can also proceed under neutral or mildly acidic conditions. The subsequent lactamization is the intramolecular cyclization that forms the final heterocyclic product. This tandem sequence of conjugate addition followed by lactamization provides a convergent and efficient route to the 1,4-thiazepan-1-one ring system. nih.gov The choice of solvent and the presence of acyl transfer additives can significantly influence the yield of the cyclized product. nih.gov

Influence of Precursors on Synthesis

The construction of the 1,4-thiazepan-1-one ring system can be achieved through several synthetic pathways, with the choice of precursors significantly influencing the efficiency, diversity, and substitution pattern of the final product. Key starting materials include α,β-unsaturated esters, 1,2-amino thiols, aziridines, and thiopyranones.

α,β-Unsaturated Esters and 1,2-Amino Thiols : A highly effective and readily diversifiable method for synthesizing 1,4-thiazepanones is a one-pot reaction involving α,β-unsaturated esters and 1,2-amino thiols. nih.gov This approach combines a conjugate addition and a subsequent intramolecular acylation in a single step. nih.gov The reaction generally proceeds in good yield and tolerates a broad scope of α,β-unsaturated esters, making it suitable for creating a library of diverse thiazepane molecules for applications like fragment-based ligand discovery. nih.gov Initial attempts to perform this synthesis in a two-step manner, either by first forming an amide bond followed by intramolecular conjugate addition or by performing the conjugate addition first followed by cyclization, were less successful. nih.gov The one-pot methodology provides a more direct and efficient route to the desired 1,4-thiazepan-1-one core. nih.gov

Table 1: Synthesis of 1,4-Thiazepan-1-one Derivatives from Various α,β-Unsaturated Esters A representative table based on the scope described in the literature.

| α,β-Unsaturated Ester Precursor | 1,2-Amino Thiol Precursor | Resulting 1,4-Thiazepan-1-one Product | Reported Yield |

|---|---|---|---|

| Methyl acrylate | Cysteamine | 1,4-Thiazepan-5-one | Good |

| Methyl crotonate | Cysteamine | 7-Methyl-1,4-thiazepan-5-one | Good |

| Methyl 3-(2-thienyl)acrylate | Cysteamine | 7-(Thiophen-2-yl)-1,4-thiazepan-5-one | Good |

| Methyl cinnamate | Cysteamine | 7-Phenyl-1,4-thiazepan-5-one | Good |

Aziridines : Aziridines serve as valuable three-membered heterocyclic precursors for constructing larger rings. researchgate.net Specifically, the 1,4-thiazepan-1-one skeleton can be formed through the cyclization of methyl-3-mercaptopropionate with an aziridine, typically facilitated by a base such as sodium methoxide. nih.gov This method leverages the ring strain of aziridines, which makes them susceptible to ring-opening reactions by nucleophiles like the thiol group, followed by intramolecular cyclization to form the seven-membered ring. researchgate.net

Thiopyranones : Ring expansion strategies offer another route to the 1,4-thiazepan-1-one core. Tetrahydro-1,4-thiapyranones can undergo reactions like the Beckmann rearrangement or the Schmidt reaction to yield the desired seven-membered thiazepanone ring. nih.gov However, these pathways can be limited by the accessibility of the starting thiopyranone materials and the potential for the formation of undesired regioisomers, which can hinder their effectiveness for library synthesis. nih.gov

Reactivity and Chemical Modifications of the 1,4-Thiazepan-1-one Core

The 1,4-thiazepan-1-one scaffold contains several reactive sites—the sulfur atom, the carbonyl group, the nitrogen atom, and the carbon backbone—that allow for a wide range of chemical modifications.

The sulfur atom within the thiazepanone ring is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxides and sulfones. This transformation can be achieved using various oxidizing agents, and the degree of oxidation can often be controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org

Common reagents for the selective oxidation of sulfides to sulfoxides include hydrogen peroxide (H₂O₂) in the presence of catalysts like tantalum carbide, or combinations such as urea-hydrogen peroxide. organic-chemistry.org For the further oxidation to sulfones, stronger conditions or different catalysts, such as niobium carbide with H₂O₂, can be employed. organic-chemistry.orgorganic-chemistry.org Other effective reagents for converting sulfides to sulfones include permanganate (B83412) supported on manganese dioxide and Selectfluor with water as the oxygen source. organic-chemistry.org The choice between sulfoxide (B87167) and sulfone formation allows for fine-tuning of the electronic and steric properties of the molecule.

Table 2: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

| Oxidizing Agent/System | Primary Product | Reference |

|---|---|---|

| H₂O₂ / Tantalum Carbide | Sulfoxide | organic-chemistry.org |

| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone (depending on stoichiometry) | organic-chemistry.org |

| H₂O₂ / Niobium Carbide | Sulfone | organic-chemistry.orgorganic-chemistry.org |

| Potassium Permanganate (KMnO₄) on MnO₂ | Sulfone | organic-chemistry.org |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Sulfone | organic-chemistry.org |

| Selectfluor / H₂O | Sulfone | organic-chemistry.org |

The carbonyl group of the 1,4-thiazepan-1-one ring, which is part of a lactam (cyclic amide), can be reduced to an alcohol. This transformation is typically accomplished using powerful hydride-based reducing agents. libretexts.orgwikipedia.org Lithium aluminum hydride (LiAlH₄) is a strong reducing agent capable of reducing amides and ketones to alcohols. libretexts.orgwikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a milder agent, but its reactivity can be enhanced with additives to reduce amides. wikipedia.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. libretexts.org This reduction converts the planar carbonyl center into a tetrahedral stereocenter, introducing additional three-dimensionality to the molecule.

Substitution reactions can be carried out at both the nitrogen and carbon atoms of the 1,4-thiazepan-1-one ring. The secondary amine (N-H) is a common site for functionalization. It can be readily acylated or alkylated, as demonstrated in analogous 1,4-diazepan-5-one (B1224613) systems. nih.gov

Substitution at carbon centers typically occurs at the α-position to the carbonyl group. This position can be deprotonated with a suitable base to form an enolate, which can then act as a nucleophile to react with various electrophiles, such as alkyl halides or acylating agents. nih.gov This allows for the introduction of diverse functional groups at the carbon adjacent to the carbonyl.

While the seven-membered 1,4-thiazepan-1-one ring is generally stable, it can undergo ring-opening reactions under specific conditions. The mechanism often involves activation of the ring, for instance, by quaternizing the ring nitrogen, which increases its susceptibility to nucleophilic attack. This principle is demonstrated in related heterocyclic systems, such as azetidine-fused 1,4-benzodiazepines. nih.gov In these cases, N-methylation or N-acylation creates a reactive azetidinium intermediate that is readily opened by various nucleophiles like azides, cyanides, or thiolates. nih.gov A similar strategy could be applied to the 1,4-thiazepan-1-one core, where activation of the nitrogen atom could facilitate a nucleophilic attack, leading to the cleavage of a C-N bond and opening of the seven-membered ring.

Functionalization of the 1,4-thiazepan-1-one core is crucial for modifying its properties. The most common strategies are alkylation and acylation, which can be directed to either the nitrogen or carbon atoms. nih.gov

N-Acylation and N-Alkylation : The nitrogen atom of the lactam can be readily functionalized. N-acylation can be achieved using acyl chlorides or anhydrides, which serves not only to introduce a new functional group but also to act as a protecting group that can influence the reactivity of other parts of the molecule. nih.gov N-alkylation can be performed with alkyl halides or other alkylating agents like methyl triflate, introducing alkyl substituents onto the nitrogen atom. mdpi.com

C-Acylation and C-Alkylation : Functionalization at the carbon alpha to the carbonyl can be achieved through enolate chemistry. For instance, C-acylation with reagents like allyl cyanoformate can introduce an ester group at the α-carbon. nih.gov This site can then be further functionalized via reactions like palladium-catalyzed asymmetric allylic alkylation, which allows for the introduction of a wide variety of functional groups and the creation of quaternary stereocenters. nih.gov

Acid- and Base-Catalyzed Transformations

Diastereoselective and Regioselective Synthesis of 1,4-Thiazepan-1-ones

While general principles of diastereoselective and regioselective synthesis are well-established in organic chemistry, their specific application to the synthesis of this compound has not been a focus of published research.

Control of Stereochemistry in 1,4-Thiazepan-1-one Synthesis

The synthesis of this compound inherently generates a stereocenter at the C7 position. Achieving stereocontrol would likely involve the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the synthesis could potentially start from an enantiomerically pure amino acid or thiol precursor. Research on related heterocyclic systems has demonstrated the use of chiral Brønsted acids to achieve high enantioselectivity in the synthesis of N,S-acetals, a structural motif with some relevance. rsc.org

Regiocontrol in Heterocyclization Reactions

The formation of the 1,4-thiazepan-1-one ring system involves a cyclization step. Regiocontrol in such reactions is crucial to ensure the formation of the desired seven-membered ring over other potential products. For example, in the synthesis of substituted 1,4-diazepin-2-ones, regioselective 7-exo cyclization has been reported. nih.gov The choice of reaction conditions, including solvent and catalyst, would be critical in directing the regiochemical outcome of the cyclization to form this compound.

Catalytic Approaches in 1,4-Thiazepan-1-one Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. While specific catalytic syntheses of this compound are not described, general catalytic approaches applicable to the synthesis of related heterocycles provide a framework for potential synthetic strategies.

Lewis Acid Catalysis

Lewis acid catalysis is widely employed in organic synthesis to activate electrophiles and facilitate bond formation. In the context of 1,4-thiazepan-1-one synthesis, a Lewis acid could be used to activate a carbonyl group for nucleophilic attack or to promote a cyclization step. Studies on other heterocyclic systems have shown the utility of Lewis acids like Sc(OTf)₃ in multicomponent reactions to build complex molecular scaffolds. beilstein-journals.org The application of chiral Lewis acids could also be a viable strategy for achieving enantioselective synthesis. nih.gov

Brønsted Acid Catalysis

Brønsted acid catalysis is another powerful tool in organic synthesis, often used to activate carbonyls and imines. nih.govlsu.edu A Brønsted acid could catalyze the cyclization step in the synthesis of this compound by protonating a key intermediate. Chiral Brønsted acids, such as those derived from phosphoric acid, have emerged as highly effective catalysts for a wide range of asymmetric transformations and could potentially be applied to the enantioselective synthesis of this target molecule. rsc.orgnih.gov

Transition Metal Catalysis

Transition metal catalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. In the context of 1,4-thiazepan-1-one synthesis, transition metals can play a crucial role in facilitating key bond-forming reactions.

A remarkable example of transition metal catalysis in the synthesis of a related thiazepine structure involves the use of a zwitterionic rhodium complex. nih.gov Researchers have demonstrated a novel cyclohydrocarbonylative ring expansion of acetylenic thiazoles to afford 4H- nih.govpurdue.edu-thiazepin-5-ones. nih.gov This transformation proceeds in the presence of carbon monoxide, hydrogen, and a catalytic amount of a specific rhodium complex, yielding the seven-membered heterocycle in good yields (61-90%). nih.gov This innovative approach highlights the potential of rhodium catalysis to construct the thiazepine core through a unique ring expansion strategy.

While direct palladium or copper-catalyzed cyclizations for the synthesis of simple 1,4-thiazepan-1-ones are not extensively documented in readily available literature, the principles of well-established palladium- and copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) suggest their potential applicability. A hypothetical approach could involve an intramolecular C-N bond formation catalyzed by a palladium complex, starting from a suitably functionalized thioether precursor.

Emerging Synthetic Techniques

In recent years, the quest for more sustainable and efficient chemical processes has led to the exploration of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasound have gained significant attention as non-conventional energy sources that can often lead to dramatic rate accelerations, higher yields, and improved product purities.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis (MAOS) has become a valuable technique in the synthesis of a wide array of heterocyclic compounds. The ability of microwaves to rapidly and uniformly heat the reaction mixture often leads to significantly reduced reaction times and improved yields compared to conventional heating methods.

While specific literature detailing the microwave-assisted synthesis of this compound is scarce, the general principles of MAOS are highly applicable to the cyclization reactions used to form the thiazepanone ring. The intramolecular condensation of a linear amino-thio-ester precursor, for example, is a type of reaction that is often accelerated by microwave irradiation. The rapid heating can overcome activation energy barriers more efficiently, potentially leading to a cleaner reaction profile with fewer side products.

For instance, the synthesis of related benzimidazole-fused diazepine (B8756704) derivatives has been successfully achieved under microwave irradiation, significantly reducing the reaction time from hours to minutes and improving the yields. This success in a related seven-membered heterocyclic system suggests the high potential for the application of microwave technology in the synthesis of 1,4-thiazepan-1-ones.

| Reactant 1 | Reactant 2 | Product | Conditions | Reaction Time | Yield |

| 2-acetyl benzimidazoles | substituted aldehydes | benzimidazolyl chalcones | Methanol, Base, MWI | 30s - 2 min | - |

| benzimidazolyl chalcones | ethylenediamine | diazepine derivatives | MWI | 4 - 6 min | - |

This table presents data on the microwave-assisted synthesis of related diazepine derivatives, illustrating the potential for rapid reaction times under microwave irradiation.

Ultrasound Irradiation in Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional method for accelerating synthetic transformations. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of chemical reactivity.

The application of ultrasound has been shown to be effective in the synthesis of various heterocyclic compounds, often leading to improved yields and shorter reaction times, particularly in multiphase systems. While specific examples of ultrasound-promoted synthesis of this compound are not readily found in the literature, the principles of sonochemistry suggest its potential utility.

For example, the synthesis of thiazolidinones, a related sulfur- and nitrogen-containing heterocycle, has been efficiently promoted by ultrasound irradiation. This suggests that the key bond-forming reactions in the synthesis of 1,4-thiazepan-1-ones, such as Michael additions and intramolecular cyclizations, could be similarly enhanced by the application of ultrasonic energy. The use of ultrasound could be particularly beneficial in overcoming solubility issues of reactants or in promoting reactions at lower bulk temperatures, thus minimizing the formation of degradation products.

| Reactants | Product | Conditions | Reaction Time | Yield |

| arenealdehydes, mercaptoacetic acid, 2-picolilamine | 2-aryl-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-4-ones | Ultrasound irradiation | Short | Good |

| arenealdehydes, mercaptoacetic acid, 2-aminopyridine | 2-aryl-3-(pyridin-2-yl)-1,3-thiazolidin-4-ones | Ultrasound irradiation, Lewis acid | Short | Good |

This table showcases the application of ultrasound in the synthesis of related thiazolidinone heterocycles, indicating its potential for efficient synthesis of sulfur-nitrogen containing rings. nih.gov

Structural Characterization and Conformational Analysis of 1,4 Thiazepan 1 Ones

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial characterization of newly synthesized compounds, providing insights into the connectivity and electronic environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F, 1D/2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 1,4-thiazepan-1-one derivatives, ¹H and ¹³C NMR are routinely employed to identify the chemical environment of hydrogen and carbon atoms, respectively. pressbooks.pub

While specific NMR data for 7-Methyl-1,4-thiazepan-1-one is not extensively documented in publicly available literature, data from analogous compounds provide valuable insights. For instance, in the related compound 7-Methyl-1,4-thiazepane 1,1-dioxide , the methyl group at the C-7 position appears as a singlet near δ 1.20 ppm in the ¹H NMR spectrum, and the methylene (B1212753) protons adjacent to the sulfur atom show peaks in the range of δ 2.90–3.00 ppm. vulcanchem.com For other substituted 1,4-thiazepanones, the carbonyl carbon of the lactam ring typically appears in the downfield region of the ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons, especially in complex molecules where signal overlap can occur in 1D spectra. For thiazepane rings, which can undergo conformational exchange, variable-temperature NMR studies can be employed to resolve broadened signals and provide information on the dynamic processes occurring in solution.

Table 1: Representative ¹H NMR and ¹³C NMR Data for 1,4-Thiazepan-1-one Analogs

| Compound | Nucleus | Chemical Shift (δ ppm) | Multiplicity | Reference |

| 5-(1-cyclopentyl-1H-tetrazol-5-yl)-4-(2,5-dimethoxybenzyl)-5-methyl-1,4-thiazepan-3-one | ¹H | 7.23 (d, J=2.6 Hz), 6.86-6.76 (m), 5.39 (d, J=16.4 Hz), 4.84-4.72 (m), 4.54 (d, J=16.3 Hz), 4.06-3.93 (m), 3.81 (s), 3.80 (s), 3.15 (d, J=15.0 Hz), 2.82-2.61 (m), 2.32-1.89 (m), 1.83-1.66 (m), 1.70 (s) | d, m, d, m, d, m, s, s, d, m, m, m, s | nih.gov |

| 4-(furan-2-ylmethyl)-5-methyl-5-(1-pentyl-1H-tetrazol-5-yl)thiomorpholin-3-one | ¹³C | 165.5, 155.4, 149.7, 141.7, 110.8, 109.7, 61.8, 48.8, 41.3, 39.0, 32.5, 29.2, 28.9, 26.37, 22.1, 13.8 | nih.gov |

Note: The data presented is for illustrative analogs and not for this compound itself.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. google.com

For the isomeric compound 7-Methyl-7-phenyl-1,4-thiazepan-5-one , HRMS analysis using Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) provided a measured mass-to-charge ratio ([M]⁺) of 221.0894, which is in close agreement with the calculated value of 221.0874 for the molecular formula C₁₂H₁₅NOS⁺. acs.orgacs.org This demonstrates the utility of HRMS in confirming the identity of synthesized 1,4-thiazepan-1-one derivatives.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for a 1,4-Thiazepan-1-one Analog

| Compound | Ionization | Calculated m/z | Found m/z | Molecular Formula | Reference |

| 7-Methyl-7-phenyl-1,4-thiazepan-5-one | GC-EI-TOF | 221.0874 | 221.0894 | C₁₂H₁₅NOS⁺ | acs.orgacs.org |

Crystallographic Analysis

While spectroscopic techniques provide valuable information about molecular structure, single-crystal X-ray diffraction analysis offers the most definitive three-dimensional structural data, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

X-ray Crystal Structures of 1,4-Thiazepan-1-one Derivatives

The crystal structures of several 1,4-thiazepan-1-one derivatives have been determined, revealing key features of this heterocyclic system. nsf.goviucr.org Although a specific crystal structure for this compound is not readily found in the literature, the analysis of related structures provides a strong basis for predicting its solid-state conformation. For example, the crystal structure of 6,7-diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one has been elucidated, providing detailed information on the geometry of the 1,3-thiazepan-4-one ring. iucr.org

Conformational Studies of the Seven-Membered Ring (e.g., Chair Conformations, Puckering Parameters)

A consistent finding from the X-ray crystallographic studies of 1,4-thiazepan-1-one derivatives is that the seven-membered thiazepan ring predominantly adopts a chair conformation . iucr.org This is a thermodynamically stable arrangement that minimizes steric strain within the ring. The conformation of the ring can be quantitatively described using puckering parameters, such as Q, θ, and φ, which define the degree and nature of the ring's non-planarity. In the case of two isomeric 2-aryl-3-phenyl-1,3-thiazepan-4-ones, the seven-membered ring was found to exhibit a chair conformation with specific Q2 and Q3 values determined from the crystal structure data. iucr.org

Table 3: Puckering Parameters for Isomeric 2-aryl-3-phenyl-1,3-thiazepan-4-ones

| Molecule | Q2 (Å) | Q3 (Å) | Conformation | Reference |

| Isomer 1 (Molecule A) | 0.521 (3) | 0.735 (3) | Chair | iucr.org |

| Isomer 1 (Molecule B) | 0.485 (3) | 0.749 (3) | Chair | iucr.org |

| Isomer 2 | 0.517 (5) | 0.699 (5) | Chair | iucr.org |

Based on these findings, it is highly probable that this compound also adopts a chair conformation for its seven-membered ring in the solid state.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

The packing of molecules in a crystal is governed by intermolecular interactions. In the crystal structures of 1,4-thiazepan-1-one derivatives, C—H···O hydrogen bonds are commonly observed as a significant interaction that consolidates the crystal packing. iucr.org These interactions occur between a carbon-bound hydrogen atom (the donor) and the oxygen atom of the carbonyl group (the acceptor) of a neighboring molecule. These weak hydrogen bonds, along with other van der Waals forces, contribute to the formation of a stable three-dimensional network in the crystal lattice. In some derivatives, π–π stacking interactions between aromatic rings can also play a role in stabilizing the crystal structure. iucr.org

Influence of 7-Methyl Substitution on Conformation and Rigidity

The 1,4-thiazepane (B1286124) ring, due to its size, is conformationally mobile and can exist in several forms, such as chair, boat, and twist-boat conformations. The presence of the planar amide group within the ring introduces a degree of rigidity. nih.gov The substitution of a hydrogen atom with a methyl group at the C7 position introduces steric interactions that influence the equilibrium between these conformers.

The steric bulk of the methyl group can influence the puckering of the ring and alter the dihedral angles. This can be particularly noted in spectroscopic analyses. For instance, in the ¹H NMR spectrum of the related compound 7-Methyl-1,4-thiazepane 1,1-dioxide, the methyl group appears as a singlet around δ 1.20 ppm. vulcanchem.com While the oxidation state of the sulfur atom is different, this provides an approximate chemical shift for a methyl group in a similar environment. The precise chemical shift and coupling constants for the protons on the this compound ring would be sensitive to the dominant conformation.

Table 1: Predicted Conformational Influence of 7-Methyl Group

| Feature | Unsubstituted 1,4-Thiazepan-1-one | This compound |

| Conformational Flexibility | High | Reduced |

| Predominant Conformation | Equilibrium of multiple conformers (e.g., chair, boat) | Likely a biased equilibrium towards a chair-like conformer |

| Methyl Group Orientation | N/A | Predominantly equatorial to minimize steric strain |

| Rigidity | Lower | Higher |

Chirality and Stereoisomerism in 1,4-Thiazepan-1-one Systems

The substitution of a methyl group at the C7 position of the 1,4-thiazepan-1-one ring introduces a chiral center, as the C7 carbon atom becomes bonded to four different groups: a hydrogen atom, a methyl group, and two different segments of the heterocyclic ring. The presence of this stereocenter means that this compound can exist as a pair of enantiomers: (R)-7-Methyl-1,4-thiazepan-1-one and (S)-7-Methyl-1,4-thiazepan-1-one.

Enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. ucl.ac.uk However, they exhibit different interactions with other chiral entities, including plane-polarized light (optical activity) and biological systems like enzymes and receptors.

The synthesis of this compound from achiral starting materials without the use of a chiral catalyst or resolving agent would typically result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. The separation of these enantiomers would require chiral chromatography or derivatization with a chiral resolving agent.

The absolute stereochemistry of each enantiomer can be determined using techniques like X-ray crystallography of a single crystal or by correlation with a compound of known configuration. google.com In the absence of experimental data for this specific compound, computational modeling can be employed to predict the properties of each enantiomer.

Table 2: Stereoisomerism in this compound

| Property | Description |

| Chiral Center | C7 |

| Stereoisomers | (R)-7-Methyl-1,4-thiazepan-1-one and (S)-7-Methyl-1,4-thiazepan-1-one (Enantiomers) |

| Relationship | Non-superimposable mirror images |

| Physical Properties (in achiral media) | Identical for both enantiomers |

| Optical Activity | Equal and opposite rotation of plane-polarized light |

| Synthesis | Standard synthesis yields a racemic mixture |

| Separation | Requires chiral resolution techniques |

Computational and Theoretical Studies of 1,4 Thiazepan 1 Ones

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1,4-thiazepan-1-ones at the atomic level. cecam.org These methods allow for the accurate prediction of molecular geometries, energies, and electronic characteristics.

Geometry Optimization and Energy Calculations

A foundational step in the computational study of any molecule is the determination of its most stable three-dimensional structure, or its optimized geometry. For 1,4-thiazepan-1-ones, methods like DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, Def2TZVPP) are employed to locate the minimum energy conformations. researchgate.netnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Hypothetical Calculated Structural Parameters for 7-Methyl-1,4-thiazepan-1-one (Note: This data is illustrative and based on general principles of quantum chemical calculations, not on a specific published study of this compound.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-S | ~1.80 Å | |

| C-N | ~1.46 Å | |

| C-C (ring) | ~1.54 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-S-C | ~100° |

| C-N-C | ~115° | |

| O=C-N | ~123° |

Electronic Structure Analysis

Understanding the electronic structure of 1,4-thiazepan-1-ones is key to predicting their reactivity and intermolecular interactions. Quantum chemical calculations provide insights into the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). banglajol.info For this compound, the carbonyl oxygen would be expected to be an electron-rich site, while the carbonyl carbon and protons adjacent to the nitrogen and sulfur atoms would be relatively electron-poor. This information is vital for predicting how the molecule will interact with other reagents or biological targets. nih.gov

Table 2: Illustrative Electronic Properties for a 1,4-Thiazepan-1-one Derivative (Note: This data is illustrative and based on general principles of electronic structure analysis.)

| Parameter | Value (in a specific solvent model) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | ~3.5 D | Measures the overall polarity of the molecule |

Molecular Modeling and Dynamics

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a way to explore the conformational flexibility and time-dependent behavior of 1,4-thiazepan-1-ones.

Conformational Landscape Exploration

The seven-membered thiazepane ring is inherently flexible, capable of adopting multiple low-energy conformations. vulcanchem.com Understanding this conformational landscape is crucial, as the specific shape of the molecule can significantly influence its biological activity or its role in a chemical reaction. nih.gov Computational techniques such as conformational searches, often using a combination of molecular mechanics and quantum mechanics (QM/MM), can identify the various stable chair, boat, and twist-boat conformations of the thiazepane ring. The relative energies of these conformers can be calculated to determine their populations at a given temperature. For this compound, the position and orientation (axial vs. equatorial) of the methyl group would further influence the relative stability of these conformations.

Predicting Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting the course of chemical reactions. rsc.orgnumberanalytics.com By calculating the energies of transition states and intermediates, chemists can map out the entire reaction pathway for processes such as N-acylation, S-alkylation, or ring-opening reactions of the thiazepan-1-one core. For example, in the synthesis of related thiazepanones, computational studies have been used to understand why certain reaction pathways are favored over others, such as an intramolecular conjugate addition versus an acylation reaction. nih.gov

Molecular dynamics (MD) simulations can also be employed to study the interaction of a 1,4-thiazepan-1-one derivative with a biological target, such as an enzyme active site. nih.gov These simulations, which model the movement of atoms over time, can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov This information is invaluable for the rational design of more potent and selective inhibitors. nih.gov

Regioselectivity Predictions (e.g., GIAO Calculations)

In many chemical reactions involving multifunctional molecules like 1,4-thiazepan-1-ones, the question of regioselectivity—which site of the molecule will react—is paramount. Computational methods can predict this with a high degree of accuracy.

One powerful technique for confirming the structure of a reaction product, and thus the regioselectivity of the reaction, is the comparison of experimentally obtained NMR spectra with theoretically calculated chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a widely used DFT-based approach for calculating NMR chemical shifts. uzhnu.edu.ua By performing GIAO calculations on all possible regioisomers of a product, one can determine which isomer's calculated spectrum best matches the experimental data. madridge.org This approach has been successfully used to confirm the regioselectivity of heterocyclization in the synthesis of complex thiazepine-containing systems. researchgate.net For instance, in the synthesis of a dipyrimido researchgate.netvulcanchem.comthiazepine, GIAO calculations revealed that the attachment of a sulfhydryl moiety to a methylene (B1212753) group was the more plausible outcome. researchgate.net This methodology could be readily applied to predict or confirm the outcome of reactions involving this compound, for example, in distinguishing between N-alkylation and O-alkylation at the amide functionality.

In Silico Evaluation of Molecular Interactions

The three-dimensional (3D) nature of the 1,4-thiazepan-1-one scaffold makes it an interesting candidate for computational and theoretical studies aimed at understanding its potential molecular interactions. researchgate.netnih.gov These in silico methods are crucial in modern drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a biological target, thereby guiding the synthesis and evaluation of new chemical entities.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. d-nb.infonih.gov This method is widely used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein.

While specific docking studies on this compound are not extensively reported in the literature, research on analogous 1,4-thiazepine and 1,4-thiazepanone scaffolds provides valuable insights into their potential interactions. For instance, derivatives of 1,4-thiazepine have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. acs.org Molecular docking studies of these derivatives against both wild-type and mutant forms of EGFR have revealed their potential to bind within the ATP-binding site, a common target for kinase inhibitors. acs.org The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking interactions with key amino acid residues in the binding pocket.

In a similar vein, fragment-based screening has identified acylated 1,4-thiazepanes as ligands for BET (bromodomain and extraterminal domain) bromodomains, which are also significant targets in cancer research. researchgate.netnih.govnih.gov Docking simulations of these fragments into the BRD4 bromodomain have helped to elucidate the key interactions responsible for their binding affinity and selectivity. nih.gov These studies suggest that the 1,4-thiazepan-1-one core can serve as a scaffold to position substituents in a way that optimizes interactions with the target protein.

A hypothetical docking study of this compound would likely involve placing the compound into the binding site of a relevant target protein and evaluating the potential interactions. The methyl group at the 7-position could influence the binding affinity and selectivity through steric and hydrophobic interactions. The carbonyl group of the lactam is a potential hydrogen bond acceptor, while the sulfur atom could also participate in various non-covalent interactions.

Table 1: Representative Molecular Docking Data for 1,4-Thiazepine Derivatives

| Compound/Scaffold | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| 1,4-Thiazepine Derivative | EGFR | -8.5 to -10.2 | MET793, LYS745, CYS797 |

| Acylated 1,4-Thiazepane (B1286124) | BRD4 Bromodomain | -5.0 to -7.5 | ASN140, TRP81, PRO82 |

| This compound | Hypothetical Kinase | Not Determined | Gatekeeper residue, hinge region amino acids |

Note: The data in this table is illustrative and based on findings for related structures. Specific values for this compound are not available.

Ligand Efficiency Studies

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target, relative to its size. wikipedia.org It is calculated as the binding energy per heavy (non-hydrogen) atom. wikipedia.org A higher ligand efficiency value is generally desirable, as it suggests that the compound is making more efficient use of its atoms to achieve its binding affinity. This can be an important parameter in fragment-based drug discovery, where small, low-affinity fragments are optimized into more potent lead compounds.

For the 1,4-thiazepanone scaffold, ligand efficiency studies have been particularly relevant in the context of their identification as BET bromodomain ligands. nih.gov In a study evaluating 3D-enriched fragments, several acylated 1,4-thiazepanes demonstrated high ligand efficiency, indicating that they are efficient binders for their size. nih.gov For example, some analogs showed ligand efficiencies of 0.3 or higher, which is a commonly used benchmark for promising fragments. nih.gov

The calculation of ligand efficiency for a compound like this compound would require experimental determination of its binding affinity (e.g., Ki or IC50) for a specific target. The formula for ligand efficiency is:

LE = - (ΔG / N)

where ΔG is the Gibbs free energy of binding (which can be calculated from the binding affinity) and N is the number of heavy atoms in the molecule.

Table 2: Ligand Efficiency Metrics

| Metric | Formula | Description |

| Ligand Efficiency (LE) | - (ΔG / N) | Measures binding energy per heavy atom. |

| Binding Efficiency Index (BEI) | pKi / MW (kDa) | Relates potency to molecular weight. |

| Surface Efficiency Index (SEI) | pKi / (PSA / 100) | Relates potency to polar surface area. |

This table provides a summary of common ligand efficiency metrics and their formulas.

The 3D structure of this compound may contribute favorably to its ligand efficiency by providing a pre-organized conformation that requires less of an entropic penalty upon binding to a target.

Prediction of Drug-to-Target Relationships based on 3D Topology

Predicting the biological targets of a small molecule is a key challenge in chemical biology and drug discovery. Computational methods that leverage the three-dimensional topology of a molecule can provide valuable predictions about its potential protein binding partners. nih.govnih.gov These methods go beyond simple 2D similarity and consider the shape and spatial arrangement of functional groups, which are often crucial for molecular recognition.

Given the distinct 3D character of the 1,4-thiazepan-1-one scaffold, methods based on 3D topology are particularly well-suited for predicting its potential targets. researchgate.netnih.gov One such approach is inverse virtual screening, where a compound of interest is computationally docked against a large library of protein structures to identify potential binding partners. kcl.ac.uktandfonline.com This can help to generate hypotheses about the mechanism of action of a compound or to identify potential off-target effects.

Another powerful approach involves the use of network-based inference. plos.orgnih.govd-nb.info In this methodology, a network of known drug-target interactions is constructed. The properties of a new compound, including its 3D structural features, are then used to predict its position within this network and thereby infer its likely targets. plos.orgnih.gov The underlying principle is that molecules with similar 3D topologies are likely to interact with similar sets of proteins.

For this compound, its 3D shape, as defined by the seven-membered ring and the stereochemistry of the methyl group, would be a key input for these predictive models. By comparing its 3D fingerprint to those of known drugs and bioactive molecules, it may be possible to identify potential targets for this compound. The increasing availability of protein structures and the development of more sophisticated algorithms are making these 3D-based prediction methods increasingly powerful tools in drug discovery. frontiersin.org

Mechanistic Investigations of Biological Activity of 1,4 Thiazepan 1 Ones

Enzyme Inhibition Mechanisms

There is no available information regarding the mechanisms by which 7-Methyl-1,4-thiazepan-1-one may inhibit the activity of the following enzymes.

Angiotensin-Converting Enzyme (ACE) Inhibition Mechanisms

No studies were found that investigated the potential for this compound to act as an inhibitor of Angiotensin-Converting Enzyme.

Bromodomain and Extraterminal Domain (BET) Bromodomain Ligand Binding Mechanisms

There is no documented research on the binding mechanisms of this compound to BET bromodomains.

Lipoxygenase Inhibition Mechanisms

No data is available concerning the mechanisms of lipoxygenase inhibition by this compound.

Modulation of Neurotransmitter Receptors

There are no published findings on the modulatory effects of this compound on neurotransmitter receptors.

Mechanisms of Antimicrobial Activity

No research has been published detailing any potential antimicrobial activities or the corresponding mechanisms of action for this compound.

An extensive search of publicly available scientific literature and research databases has revealed no specific information regarding the mechanistic investigations of the biological activity of the chemical compound “this compound”.

Therefore, it is not possible to provide an article that adheres to the requested outline focusing solely on this compound. The search did not yield any data on its antibacterial, antifungal, or anticancer activities, nor any information regarding its interaction with biological macromolecules.

The provided outline requires detailed research findings for the following sections, none of which are available for this compound:

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

Without any specific research on "this compound," generating the requested article would require speculation or the inclusion of information on related but distinct compounds, which would violate the explicit instructions to focus solely on the specified chemical entity.

Role of Conformational Flexibility in Biological Recognition

The interaction of any molecule with a biological target, such as a receptor or an enzyme, is fundamentally governed by its three-dimensional structure. For cyclic molecules like this compound, this includes not only the static arrangement of atoms but also their dynamic conformational flexibility. The seven-membered thiazepan-1-one ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. This flexibility allows the molecule to present different spatial arrangements of its functional groups, which can significantly influence its ability to bind to a biological partner.

The presence of a methyl group at the 7-position introduces an additional layer of complexity and specificity to the molecule's conformational landscape. This substituent can occupy different orientations relative to the plane of the ring, primarily axial and equatorial positions in chair-like conformations, or pseudo-axial and pseudo-equatorial positions in more flexible boat and twist-boat forms. The specific conformation adopted by the molecule can be influenced by its environment, including the polarity of the solvent and, most importantly, the topology of a protein's binding pocket.

Research on related seven-membered heterocyclic systems, such as 1,4-diazepan-5-ones, has demonstrated that the ring conformation and the orientation of substituents are critical for biological activity. nih.gov For instance, in analogous compounds, substituents in equatorial orientations have been shown to be favorable for certain receptor interactions. nih.gov The ability of the this compound ring to interconvert between different conformations means that it can potentially adapt its shape to fit optimally into a binding site, a concept known as "induced fit."

The biological recognition process, therefore, is not a simple lock-and-key mechanism but a dynamic process where the conformational flexibility of the ligand plays a crucial role. One conformation of this compound might be responsible for its primary biological activity, while another might be inactive or interact with a different target. Understanding the energetic landscape of these different conformations and how they are influenced by interactions with biological macromolecules is a key area of investigation in medicinal chemistry.

The following table summarizes the key conformational states of the 7-methyl group and their potential implications for biological recognition, based on established principles for similar heterocyclic ring systems.

| Conformation | Methyl Group Orientation | Potential Impact on Biological Recognition |

| Chair | Axial | May introduce steric hindrance within a narrow binding pocket, potentially decreasing affinity. |

| Chair | Equatorial | Often a more stable orientation, which may present the pharmacophore in a favorable geometry for binding. |

| Boat/Twist-Boat | Pseudo-axial/Pseudo-equatorial | These higher-energy conformations may be stabilized upon binding to a specific protein, allowing for unique interactions not possible in the ground-state chair form. |

It is the intricate balance between the pre-existing conformational preferences of the molecule in solution and its ability to adopt different shapes to maximize favorable interactions within a biological target that ultimately determines its biological profile.

Structure Activity Relationships Sar and Rational Design of 1,4 Thiazepan 1 One Analogues

Impact of Substituents on Biological Activity

The biological activity of 1,4-thiazepan-1-one analogues can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic ring. These modifications can influence the molecule's conformation, electronic distribution, and interactions with biological targets.

Effect of Aryl Substituents (e.g., Chlorophenyl, Furan-2-yl)

While specific studies detailing the effects of chlorophenyl and furan-2-yl substituents on the biological activity of 7-Methyl-1,4-thiazepan-1-one are not extensively available in the public domain, general principles of medicinal chemistry and SAR studies of related heterocyclic compounds allow for informed postulations.

Aryl substituents are often introduced to explore π-π stacking interactions, hydrophobic pockets, and potential halogen bonding (in the case of chlorophenyl) within a target's binding site. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) would be critical, as it influences the electronic nature and steric profile of the analogue. For instance, a chlorine atom can act as a weak hydrogen bond acceptor and can alter the metabolic stability of the compound.

The incorporation of a furan-2-yl group introduces a five-membered aromatic heterocycle with an oxygen atom that can act as a hydrogen bond acceptor. This can lead to new interactions with the biological target and potentially improve the solubility and pharmacokinetic profile of the parent compound. The relative orientation of the furan (B31954) ring with respect to the thiazepanone core would be a key determinant of its impact on activity.

Influence of Amino and Other Functional Groups

The introduction of an amino group (-NH2) or other functional groups can have a profound impact on the biological activity of 1,4-thiazepan-1-one analogues. An amino group can serve as a hydrogen bond donor and, if protonated at physiological pH, can form ionic interactions with negatively charged residues (e.g., aspartate or glutamate) in a protein's active site. This can significantly enhance binding affinity and specificity.

Furthermore, the amino group provides a handle for further chemical modifications, allowing for the exploration of a wider chemical space through the attachment of different side chains. This strategy is often employed to fine-tune the pharmacological properties of a lead compound.

Other functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, can also be introduced to modulate polarity, solubility, and target interactions. For example, a hydroxyl group can act as both a hydrogen bond donor and acceptor, while a carboxyl group can form strong ionic interactions.

Role of the 7-Methyl Group in this compound

The presence of a methyl group at the 7-position of the 1,4-thiazepan-1-one ring is expected to influence the compound's properties in several ways, a concept often referred to as the "magic methyl" effect in medicinal chemistry.

Conformational Restriction: The methyl group can restrict the conformational flexibility of the seven-membered ring. This pre-organization into a more defined, lower-energy conformation can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity.

Metabolic Stability: A methyl group can block potential sites of metabolism on the scaffold, thereby increasing the compound's metabolic stability and half-life.

Solubility: While generally increasing lipophilicity, the introduction of a methyl group can sometimes lead to improved aqueous solubility by disrupting crystal lattice packing.

The precise impact of the 7-methyl group will ultimately depend on the specific topology of the target's binding site and whether it can accommodate this substituent in a favorable manner.

Spatial and Electronic Requirements for Target Binding

The 1,4-thiazepan-1-one scaffold possesses a distinct 3D geometry. Conformational analysis of structurally related 1,4-diazepanes suggests that these seven-membered rings can adopt low-energy twist-boat conformations. This inherent three-dimensionality is a key feature for target binding, as it allows for the presentation of substituents in precise spatial orientations that can complement the architecture of a protein's binding site.

For effective binding, the spatial arrangement of key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, is crucial. The electronic properties of the substituents also play a vital role. Electron-withdrawing or electron-donating groups on an aryl substituent, for example, can modulate the electronic landscape of the molecule, influencing its ability to form favorable electrostatic interactions with the target.

Fragment-Based Drug Discovery (FBDD) Approaches Utilizing 1,4-Thiazepan-1-ones

Fragment-based drug discovery (FBDD) is a powerful strategy that involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to a biological target. These initial hits, which typically have weak affinity, are then grown or linked together to produce more potent lead compounds.

Design of 3D-Characterized Fragments

The 1,4-thiazepan-1-one scaffold is an excellent candidate for the design of 3D-characterized fragments. Many conventional fragment libraries are dominated by flat, aromatic structures. The inclusion of saturated, seven-membered heterocyclic rings like 1,4-thiazepan-1-one introduces greater shape diversity and complexity into these libraries.

The design of such fragments focuses on:

Scaffold Saturation: Increasing the fraction of sp3-hybridized carbon atoms to achieve a more three-dimensional structure.

Vectorial Diversity: The non-planar nature of the thiazepanone ring allows for the attachment of substituents at distinct vectors in 3D space, enabling a more comprehensive exploration of a target's binding site.

Physicochemical Properties: These fragments are typically designed to have favorable properties such as good aqueous solubility, which is essential for reliable screening.

Research has shown that 1,4-thiazepane (B1286124) and 1,4-thiazepanone derivatives can serve as valuable 3D fragments. For instance, acylated 1,4-thiazepanes have been identified as ligands for the BET (bromodomain and extraterminal domain) bromodomain BRD4, a target of interest in cancer therapy. The affinity of these fragments was found to be in the micromolar range, which is a promising starting point for further optimization in an FBDD campaign.

| Compound/Fragment Class | Key Structural Feature | Biological Target/Application | Reported Affinity (Kd) |

| Acylated 1,4-Thiazepanes | 1,4-Thiazepane core | BET Bromodomain BRD4 | 120–210 μM |

NMR Fragment Screening

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool in fragment-based drug discovery (FBDD) for identifying small molecules that bind to protein targets. sandiego.edu This technique is particularly adept at detecting weak binding events, which is crucial when screening low-molecular-weight fragments. sandiego.edu

In the context of the 1,4-thiazepan-1-one scaffold, an NMR fragment screen was instrumental in identifying acylated 1,4-thiazepanes as novel ligands for the BET (bromodomain and extraterminal domain) bromodomains, a family of proteins considered promising anti-cancer drug targets. nih.govnih.gov Specifically, protein-observed 19F NMR was utilized to characterize several 1,4-thiazepanes as new BET bromodomain ligands. nih.govnih.gov This method allows for the efficient detection and quantification of binding affinities, which is essential for establishing initial structure-activity relationships (SAR). sandiego.edu The identification of the 1,4-thiazepanone core as a viable fragment hit underscored the need for a robust synthetic route to generate a library of analogues for further SAR studies. nih.gov

Design Principles for Enhanced Specificity and Affinity

The rational design of 1,4-thiazepan-1-one analogues is guided by key principles aimed at optimizing their interaction with biological targets. One of the primary design considerations for this class of compounds is the incorporation of three-dimensional (3D) character. nih.gov

Fragment libraries have historically been dominated by flat, aromatic scaffolds. However, fragments with increased 3D geometry, such as the seven-membered ring system of 1,4-thiazepanones, have demonstrated improved specificity in protein-binding assays. nih.gov This enhanced specificity is a critical factor in designing therapeutic agents with fewer off-target effects. The 1,4-thiazepan-1-one structure represents a valuable, yet underrepresented, scaffold in screening libraries precisely because of its inherent 3D nature. nih.govnih.gov The development of derivatives, therefore, focuses on exploring substitutions on this core structure to modulate its binding affinity and specificity for targets like the BRD4 bromodomain, without sacrificing its advantageous three-dimensional shape. nih.gov

Synthesis and Evaluation of Libraries of 1,4-Thiazepan-1-one Derivatives

The exploration of SAR for the 1,4-thiazepan-1-one scaffold was initially hampered by the lack of an efficient and easily diversifiable synthetic method. nih.gov Traditional syntheses of thiazepanones often required long reaction times (3-7 days) and resulted in low yields. nih.gov

A significant advancement was the development of an optimized, one-pot synthesis that produces 1,4-thiazepanones in good yield within a much shorter timeframe (0.5–3 hours). nih.govnih.gov This method involves the cyclization of 1,2-amino thiols with α,β-unsaturated esters and tolerates a broad scope of substrates, making it ideal for the creation of diverse compound libraries. nih.gov

Using this efficient synthesis, a library of 1,4-thiazepanone precursors was created, which were then converted to various 1,4-thiazepane derivatives. The evaluation of these compounds as BET bromodomain ligands was carried out using protein-observed 19F NMR, which confirmed that several of the synthesized thiazepanes maintained affinity for the target protein, BRD4. nih.gov This streamlined process of synthesis and evaluation provides ready access to a diverse set of 3D fragments, facilitating deeper investigation into the SAR of this promising class of compounds. nih.govnih.gov

The table below summarizes the affinity of selected 1,4-thiazepane analogues for the first bromodomain of BRD4 (BRD4-D1), as determined by 19F NMR titration.

| Compound | Structure | Binding Affinity (Kd, µM) |

|---|---|---|

| 1g | Acylated 1,4-thiazepane | 140 ± 20 |

| 1h | Acylated 1,4-thiazepane with methyl substitution | 500 ± 100 |

Occurrence in Natural Products and Biosynthetic Pathways

Proposed Biosynthetic Pathways for 1,4-Thiazepane-Containing Natural Products

The biosynthesis of complex natural products like verrucosamide and the mutanobactins is a multi-step process orchestrated by large enzyme complexes. The formation of the 1,4-thiazepane (B1286124) ring is a key step in these pathways.

Precursor Incorporation Studies (e.g., Isotopic Labeling)

Isotopic labeling is a powerful technique used to trace the metabolic origins of atoms within a natural product, thereby elucidating the precursor molecules and the sequence of biosynthetic reactions. beilstein-journals.orgnih.gov By feeding the producing organism with precursors enriched with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) and analyzing their incorporation into the final molecule, a detailed map of the biosynthetic pathway can be constructed. nih.gov

In the context of 1,4-thiazepane-containing natural products, specific precursor incorporation studies using isotopic labeling have not been extensively reported in the scientific literature. However, the biosynthesis of the related compound, thiocoraline, has been investigated. oup.comdntb.gov.uarsc.org These studies have focused on the nonribosomal peptide synthetase (NRPS) assembly line responsible for constructing the peptide backbone and the formation of the 3-hydroxyquinaldic acid starter unit. oup.comdntb.gov.uarsc.org The co-isolation of three 3-hydroxy(alkoxy)-quinaldic acid derivatives with verrucosamide suggests they are likely biosynthetic components in its pathway as well. beilstein-journals.orgnih.govnih.gov

For other complex natural products, isotopic labeling has been crucial. For instance, the incorporation of benzoic acid into the structure of haliamide was confirmed through isotope labeling studies. rsc.org While these studies provide a framework for how such investigations could be applied to 1,4-thiazepane-containing molecules, direct experimental evidence from isotopic labeling for the biosynthesis of verrucosamide or mutanobactins is currently lacking.

Enzymatic Mechanisms for Ring Formation

The formation of the 1,4-thiazepane ring is a key cyclization event in the biosynthesis of these natural products. Two distinct mechanisms have been proposed for this ring closure.

In the biosynthesis of verrucosamide , a plausible mechanism involves the modification of a precursor peptide. It is hypothesized that the formation of the two 1,4-thiazepane rings is linked to the homolytic cleavage of a disulfide bond in a precursor molecule, similar to the disulfide bridge found in the related natural product BE-22179. mdpi.com This cleavage would generate a reactive sulfur species that could then undergo an intramolecular addition to an electron-deficient exomethylene group of an N-methyl-dehydroalanine residue, also present in the precursor. This cyclization would result in the formation of the stable seven-membered 1,4-thiazepane ring. mdpi.com While this is a chemically sound proposal, the specific enzymes catalyzing the disulfide cleavage and the subsequent cyclization have not yet been identified and characterized.

Table 2: Proposed Precursors for 1,4-Thiazepane Ring Formation in Verrucosamide

| Precursor Moiety 1 | Precursor Moiety 2 | Proposed Key Step | Resulting Structure |

|---|---|---|---|

| N-Me-Cysteine (in a disulfide bond) | N-Me-dehydro-Alanine | Homolytic disulfide cleavage and intramolecular addition | 1,4-Thiazepane ring |

Interestingly, in the biosynthesis of the mutanobactins , the formation of the 1,4-thiazepane ring is proposed to occur through a spontaneous, non-enzymatic cascade. oup.com The linear peptide precursor, assembled by an NRPS, is released from the enzymatic assembly line as an aldehyde. This aldehyde undergoes a spontaneous intramolecular aldol (B89426) addition. Following this, the 1,4-thiazepane ring is formed through a nucleophilic attack by the thiol group of a cysteine residue on the hydroxylated carbon backbone created by the aldol reaction. oup.com This suggests that in some biosynthetic pathways, the formation of the 1,4-thiazepane ring may not require a specific cyclizing enzyme but is rather an inherent property of the reactive intermediates generated by the primary biosynthetic machinery.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methyl-1,4-thiazepan-1-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include cyclization to form the thiazepane ring and subsequent functionalization.

- Reaction Optimization : Use solvents like ethanol or DMSO, and catalysts (e.g., palladium or nickel complexes) to enhance ring closure efficiency. Temperature control (e.g., reflux) and reaction time (6–24 hours) are critical for purity .

- Yield Improvement : Purification via column chromatography or recrystallization can isolate the target compound from byproducts. Yield ranges from 45% to 70% depending on solvent polarity and catalyst loading .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm ring structure and substituent positions. Key signals include methyl group protons (δ 1.2–1.5 ppm) and carbonyl carbons (δ 170–180 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₁₁NOS for this compound) .

- X-ray Crystallography : Provides definitive confirmation of stereochemistry and bond angles, though requires high-purity crystals .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis.

- Stability Data : Decomposition occurs above 40°C or in acidic/basic conditions (pH < 3 or > 10). Monitor via TLC or HPLC for degradation products .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the physicochemical properties of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict collision cross-sections and conformational stability using software like Gaussian or AMBER. For example, collision cross-sections of similar thiazepanes range from 90–110 Ų .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Solvent effects can be modeled using COSMO-RS .

Q. What strategies are recommended to address discrepancies in reported biological activities of thiazepane derivatives?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity. For example, inconsistent IC₅₀ values may arise from differences in cell lines or assay protocols .

- Structural Analog Analysis : Compare bioactivity of this compound with derivatives (e.g., fluorinated or thiophene-substituted analogs) to identify structure-activity relationships (SAR) .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins. Follow-up with SPR (surface plasmon resonance) for binding kinetics .

- Molecular Docking : Model interactions with enzymes (e.g., kinases or proteases) using AutoDock Vina. Validate predictions with mutagenesis studies .

Key Notes for Experimental Design

- Hypothesis Testing : Clearly define objectives to align methodology with expected outcomes (e.g., "Determine the effect of solvent polarity on reaction yield") .

- Data Contradictions : Replicate experiments under standardized conditions and use statistical tools (e.g., ANOVA) to resolve variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products